1-(2,3-Dimethylbenzoyl)piperidine-2-carboxylic acid
Description
1-(2,3-Dimethylbenzoyl)piperidine-2-carboxylic acid is a piperidine-2-carboxylic acid derivative featuring a 2,3-dimethylbenzoyl substituent at the nitrogen position of the piperidine ring. The compound is characterized by a planar aromatic 2,3-dimethylbenzoyl group, which contributes to its lipophilicity and steric profile. Piperidine-2-carboxylic acid derivatives are frequently explored as intermediates in pharmaceutical synthesis or as modulators of biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
1-(2,3-dimethylbenzoyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10-6-5-7-12(11(10)2)14(17)16-9-4-3-8-13(16)15(18)19/h5-7,13H,3-4,8-9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVDLQWWBZGVFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCCC2C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,3-Dimethylbenzoyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylbenzoyl chloride and piperidine-2-carboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Chemical Reactions Analysis
1-(2,3-Dimethylbenzoyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
1-(2,3-Dimethylbenzoyl)piperidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylbenzoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Compound A : (2R)-1-(2-(2,3-Dimethoxybenzyl)-3-mercaptopropanoyl)piperidine-2-carboxylic acid (mjir344)
- Key Substituents : 2,3-Dimethoxybenzyl group, mercapto (-SH) group.
- Structural Impact: The dimethoxy groups enhance electron-donating effects compared to dimethyl groups, increasing solubility in polar solvents.
- Pharmacological Relevance : Likely explored as a metallo-β-lactamase inhibitor due to thiol-based coordination chemistry .
Compound B : 1-(2,6-Dichlorobenzyl)piperidine-2-carboxylic acid
- Key Substituents : 2,6-Dichlorobenzyl group.
- Positional isomerism (2,6- vs. 2,3-substitution) alters the molecule’s geometry and electronic distribution .
- Applications : May serve as a building block for halogenated drug candidates.
Compound C : 1-(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-piperidine-4-carboxylic acid
- Key Substituents : Dihydrobenzodioxine ring, carboxylic acid at piperidine position 3.
- Structural Impact :
- Potential Use: Likely investigated for CNS targets due to structural similarity to neurotransmitter analogs.
Compound D : 1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid
- Key Substituents : Pyridin-3-ylmethyl group.
- Structural Impact :
- Applications: Potential as a ligand for nicotinic acetylcholine receptors.
Compound E : 1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperidine-2-carboxylic acid
- Key Substituents : Benzodioxin-6-ylcarbonyl group.
- Structural Impact :
- Pharmacological Relevance : Possible use in redox-active systems due to the benzodioxin moiety.
Data Table: Comparative Analysis
Biological Activity
1-(2,3-Dimethylbenzoyl)piperidine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzoyl group and a carboxylic acid moiety. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic applications.
Anticancer Properties
The compound has shown promise in cancer therapy. In a study involving FaDu hypopharyngeal tumor cells, it was noted to induce apoptosis and exhibit cytotoxic effects superior to the reference drug bleomycin. This suggests that the compound may interact with cellular pathways involved in cancer progression .
The proposed mechanism of action involves the compound's ability to bind to specific molecular targets within cells, modulating their activity. This interaction could inhibit enzymes associated with inflammatory responses or cancer cell proliferation, leading to its observed biological effects .
Study on Anticancer Activity
In a recent study, this compound was evaluated for its anticancer potential using various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through caspase activation pathways. This highlights its potential as a lead compound for developing new anticancer therapies.
Antimicrobial Efficacy Assessment
Another study assessed the antimicrobial efficacy of the compound against common pathogens. The results showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This positions it as a candidate for further development in antimicrobial research.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
